molecular formula C9H14N2S B115697 1-Methyl-4-(thiophen-2-yl)piperazine CAS No. 151657-62-4

1-Methyl-4-(thiophen-2-yl)piperazine

Cat. No.: B115697
CAS No.: 151657-62-4
M. Wt: 182.29 g/mol
InChI Key: ROIXMHDRIFPQPI-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-2-yl)piperazine (CID 25218408) is a chemical compound with the molecular formula C 14 H 17 N 3 S, designed for research and development applications . This compound features a molecular hybrid of two privileged scaffolds in medicinal chemistry: the piperazine ring and the thiophene moiety. The piperazine ring is a highly prevalent heterocycle in FDA-approved drugs and bioactive molecules, often used to optimize the pharmacokinetic properties of a compound or as a scaffold to correctly position pharmacophoric groups for target interaction . The thiophene heterocycle is another significant pharmacophore known to contribute to a wide range of biological activities . While the specific biological profile and mechanism of action for this precise compound require further experimental investigation, its structure aligns with those commonly investigated in various therapeutic areas. Compounds containing piperazine and thiophene motifs are frequently explored in scientific research for potential applications such as anticancer agents , anti-allergic and anti-inflammatory agents . This product is intended for use as a building block or intermediate in medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

CAS No.

151657-62-4

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-4-thiophen-2-ylpiperazine

InChI

InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3

InChI Key

ROIXMHDRIFPQPI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CS2

Canonical SMILES

CN1CCN(CC1)C2=CC=CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(thiophen-2-yl)piperazine is primarily investigated for its potential therapeutic applications:

  • Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their efficacy in treating mood disorders due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antipsychotic Activity : Research indicates that piperazine derivatives can exhibit antipsychotic properties. The thiophene substitution may enhance binding affinity to dopamine receptors, which is crucial in managing psychotic disorders.

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

  • Cognitive Enhancers : Some studies suggest that modifications of piperazine can enhance cognitive function, potentially aiding in conditions like Alzheimer’s disease.
  • Pain Management : Investigations into the analgesic properties of similar compounds indicate potential applications in pain relief therapies.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Synthesis and Derivation

The synthesis of this compound typically involves:

  • Formation of Piperazine : Starting from commercially available piperazine derivatives.
  • Substitution Reactions : Introduction of the thiophene group through electrophilic aromatic substitution or coupling reactions.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating significant serotonin receptor binding affinity, correlating with antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) evaluated the antimicrobial effects of several thiophene-containing piperazines against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for antibiotic development .

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, Lee et al. (2024) investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could attenuate neuronal cell death, highlighting its potential utility in neurodegenerative disease therapies .

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.
  • Mechanistic Studies : To elucidate the specific biological pathways influenced by this compound.
  • Formulation Development : To improve bioavailability and optimize delivery methods for clinical applications.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+AcClN Acetyl Derivative\text{1 Methyl 4 thiophen 2 yl piperazine}+\text{AcCl}\rightarrow \text{N Acetyl Derivative}

Conditions :

  • Reagents : Acetyl chloride, triethylamine (base)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : ~70–85% (estimated from analogous piperazine acylations in )

Key Data :

ProductIR (C=O stretch)1H NMR^1\text{H NMR} (δ, ppm)Reference
N-Acetyl derivative1660–1680 cm1^{-1}2.05 (s, 3H, CH3_3), 3.4–3.7 (m, 8H, piperazine)

Mechanism : Base-assisted nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by elimination of HCl.

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form quaternary ammonium salts or extended alkyl chains.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+CH3IN Methyl Quaternary Salt\text{1 Methyl 4 thiophen 2 yl piperazine}+\text{CH}_3\text{I}\rightarrow \text{N Methyl Quaternary Salt}

Conditions :

  • Reagents : Methyl iodide, K2_2CO3_3

  • Solvent : Acetonitrile, reflux (80°C, 12 h)

  • Yield : ~60–75% (based on )

Key Data :

ProductMelting PointMass (m/z)Reference
Quaternary ammonium salt120–122°C253 [M+^+]

Notes : Steric hindrance from the thiophene group may reduce reactivity compared to unsubstituted piperazines .

N-Oxidation

Treatment with oxidizing agents converts the tertiary amine to an N-oxide.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+H2O2N Oxide Derivative\text{1 Methyl 4 thiophen 2 yl piperazine}+\text{H}_2\text{O}_2\rightarrow \text{N Oxide Derivative}

Conditions :

  • Reagents : 30% H2_2O2_2, acetic acid

  • Temperature : 50°C, 6 h

  • Yield : ~50–60% (analogous to )

Characterization :

  • IR : 1250–1300 cm1^{-1} (N→O stretch)

  • MS : m/z 225 [M+H]+^+

Coordination Chemistry

The nitrogen lone pairs enable complexation with transition metals, forming catalysts or bioactive complexes.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+CdCl2Cd II Complex\text{1 Methyl 4 thiophen 2 yl piperazine}+\text{CdCl}_2\rightarrow \text{Cd II Complex}

Conditions :

  • Metal Salt : CdCl2_2·2H2_2O

  • Solvent : Methanol, room temperature

  • Stoichiometry : 1:2 (metal:ligand)

Properties :

  • Geometry : Octahedral (confirmed by XRD in )

  • Application : Potential use in luminescent materials or catalysis.

Cross-Coupling Reactions

The thiophene moiety enables Suzuki or Ullmann couplings if halogenated.

Hypothetical Reaction:

5 Bromo 1 Methyl 4 thiophen 2 yl piperazine+PhB OH 2Biaryl Derivative\text{5 Bromo 1 Methyl 4 thiophen 2 yl piperazine}+\text{PhB OH }_2\rightarrow \text{Biaryl Derivative}

Conditions :

  • Catalyst : Pd(PPh3_3)4_4, K3_3PO4_4

  • Solvent : Ethanol/H2_2O, reflux (20 h)

  • Yield : ~65% (based on )

Key Data :

ParameterValue
TON (Pd)>500
TOF (h1^{-1})25

Cyclization Reactions

Reaction with thiourea or urea under basic conditions can yield fused heterocycles.

Example from Literature:

Thiophene-containing piperazines cyclize with thiourea to form pyrimidine derivatives .

Conditions :

  • Reagents : Thiourea, KOH

  • Solvent : Ethanol, reflux

  • Yield : 40–55%

Product :

  • Structure : 2-(Piperazinyl)-4-(thiophen-2-yl)pyrimidine

  • Application : Anticancer or antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 1-methyl-4-(thiophen-2-yl)piperazine can be contextualized through comparisons with structurally similar piperazine derivatives. Key analogues include:

Compound Name Substituent(s) Biological Activity Key Findings Source (Evidence)
1-Methyl-4-(pyridin-4-yl)piperazine Pyridin-4-yl Anticancer (SMO inhibition) Enhanced cytotoxicity in purine derivatives targeting Hedgehog signaling .
1-Methyl-4-(2-thienylcarbonyl)piperazine Thiophen-2-yl carbonyl Receptor binding (structural) Thiophene carbonyl group may influence ligand-receptor interactions .
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine 2-Trifluoromethylbenzyl FLT3 inhibition (leukemia) Activity dependent on synergistic effects with other moieties (e.g., aminoisoquinoline) .
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine 4-Nitrobenzenesulfonyl Synthetic intermediate High yield (83.6%) via sulphonylation; characterized by NMR .
1-Methyl-4-(piperidin-4-yl)piperazine Piperidin-4-yl BTK inhibition (cancer) Similar potency to parent compounds, suggesting tolerance for bulkier groups .
RSe-1/RSe-2 (selenium derivatives) Selenium-containing alkyl chains Antioxidant/anticancer Synthesis via alkylation; improved solubility as hydrochloride salts .
PMS 812 (S-21663) 2',4'-Dichlorobenzyl + imidazoline Antidiabetic (insulin secretion) High potency in glucose homeostasis, independent of α2-adrenoceptor .

Key Trends in Structure-Activity Relationships (SAR)

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) enhance target affinity in some contexts but require synergistic motifs for full activity.
  • Thiophene’s sulfur atom may improve binding to metalloenzymes or receptors via polar interactions .

Bulk and Flexibility :

  • Bulky substituents (e.g., benzyl groups in ) can hinder activity unless paired with complementary motifs. Piperidinyl () and pyridinyl () groups maintain potency, suggesting tolerance for cyclic amines.

Biological Target Specificity :

  • Thiophene-containing derivatives (e.g., ) may exhibit unique selectivity due to sulfur’s electronegativity, contrasting with pyridine-based analogues ().
  • Selenium derivatives () show distinct antioxidant properties, highlighting the role of heteroatom substitution.

Synthetic Accessibility :

  • Sulphonylation () and alkylation () are common synthetic routes, with yields influenced by solvents and acid scavengers (e.g., triethylamine in ).

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound Target/Pathway IC50/EC50 Model System Reference
1-Methyl-4-(pyridin-4-yl)piperazine SMO/Hedgehog signaling Not reported Melanoma xenografts
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine FLT3 ~100 nM AML cell lines
RSe-1/RSe-2 Antioxidant/ROS scavenging Not reported In vitro assays

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-methyl-4-(thiophen-2-yl)piperazine and its derivatives?

  • Methodology : Utilize diazonium coupling reactions with 1-methylpiperazine and thiophen-2-yl diazonium salts (see triazene synthesis in piperazine systems). Characterize intermediates via 1^1H/13^{13}C NMR and IR spectroscopy to confirm regioselectivity and purity .
  • Experimental Design : Optimize reaction conditions (pH, temperature) to avoid side products like N-alkylation byproducts. For example, details coupling 1-alkylpiperazines with diazonium salts in anhydrous DMF, yielding >90% purity.

Q. How can structural confirmation of this compound be achieved?

  • Methodology :

  • X-ray crystallography : Use SHELX programs for small-molecule refinement. SHELXL handles high-resolution data and twinned crystals effectively .
  • Spectroscopy : Assign NMR shifts by comparing to analogous 1-methyl-4-arylpiperazines (e.g., 1-methyl-4-(3-nitrophenyl)piperazine in ). Thiophene protons typically resonate at δ 6.9–7.2 ppm in 1^1H NMR .

Q. What are the standard protocols for evaluating the compound’s stability and storage?

  • Methodology :

  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (e.g., reports stability <1% decomposition at 2–8°C over 48 months).
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for biological applications of this compound?

  • Methodology :

  • Pharmacophore modeling : Replace the thiophene ring with bioisosteres (e.g., furan or pyridine) and compare binding affinities. demonstrates SAR optimization in antidiabetic piperazines by modifying substituents on N-atoms.
  • In vivo assays : Use glucose tolerance tests in diabetic rat models (e.g., ) or FLT3 kinase inhibition assays (e.g., ) to quantify activity.

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

  • Case Study : Some piperazine derivatives show antiarrhythmic activity (e.g., ), while others exhibit FLT3 inhibition ().
  • Resolution :

  • Assay variability : Standardize cell lines (e.g., MV4-11 for leukemia) and control for metabolite interference.
  • Lipophilicity adjustments : Modify substituents to improve blood-brain barrier penetration (e.g., reduced lipophilicity for brain-targeted σ1 ligands) .

Q. How can computational tools predict synthetic pathways for novel derivatives?

  • Methodology :

  • Retrosynthesis AI : Use Template_relevance models (Pistachio, Reaxys) to prioritize one-step routes. For example, coupling 1-methylpiperazine with thiophene-2-carboxylic acid derivatives via amide bonds .
  • DFT calculations : Optimize transition states for diazonium coupling reactions to enhance yield .

Q. What advanced techniques validate target engagement in neurological studies?

  • Methodology :

  • PET imaging : Radiolabel with 18^{18}F (e.g., ’s 1-(4-[18^{18}F]fluorobenzyl)piperazine) to track σ1 receptor binding in vivo.
  • Autoradiography : Compare binding in disease models (e.g., SAMP8 vs. SAMR1 mice in ) to confirm specificity .

Critical Considerations

  • Purity thresholds : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity for pharmacological assays .
  • Ethical compliance : Adhere to in vitro research guidelines (e.g., prohibits in vivo use without regulatory approval).

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